Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate is an organic compound classified as an ester. Its molecular formula is C11H10BrF O3, with a molecular weight of approximately 289.1 g/mol. This compound features a bromo and a fluorophenyl group, which contribute to its unique chemical properties and potential biological activities. The structure includes an ethyl ester functional group along with a ketone functionality, making it a versatile compound in organic synthesis and medicinal chemistry .
These reactions are significant in synthetic organic chemistry, particularly for creating derivatives with enhanced biological activities .
Several methods can be employed to synthesize ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate:
These methods highlight the compound's synthetic versatility and potential for further derivatization .
Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate has potential applications in:
Interaction studies involving ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound might interact with biological systems or other chemical entities.
Research on similar compounds suggests that halogenated esters can engage in significant interactions with proteins and enzymes, potentially leading to inhibitory effects or modulation of biological pathways .
Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate | C11H10BrF O3 | Contains a methyl group instead of ethyl |
| Ethyl 2-bromo-3-oxobutanoate | C6H9O3Br | Lacks the aromatic ring, simpler structure |
| Ethyl 4-bromo-2-fluorobenzoylacetate | C11H10BrF O3 | Different positioning of bromine and fluorine |
The presence of both bromine and fluorine atoms in ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate sets it apart from these similar compounds, potentially enhancing its reactivity and biological activity .